molecular formula C21H22N4O4 B2487388 4-(4-(4-methoxyphenyl)piperazin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one CAS No. 874463-49-7

4-(4-(4-methoxyphenyl)piperazin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one

Cat. No. B2487388
CAS RN: 874463-49-7
M. Wt: 394.431
InChI Key: FAWZTVJQAZWAMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related quinoline and piperazine derivatives involves multi-step chemical reactions, starting from basic building blocks like ester ethoxycarbonylhydrazones to obtain complex structures through reactions with primary amines or other modifying agents. For instance, novel 1,2,4-triazole derivatives and Schiff base derivatives have been synthesized using similar core structures, demonstrating the versatility of the synthetic pathways involving piperazine and quinoline units (Bektaş et al., 2010).

Molecular Structure Analysis

The molecular structure of compounds similar to "4-(4-(4-methoxyphenyl)piperazin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one" has been determined through crystallographic methods, revealing specific arrangements like isoelectronic and isotypic structures, with significant contributions from dispersion forces in their intermolecular interactions, indicating the absence of classical hydrogen bonds (Ullah & Stoeckli-Evans, 2021).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, including interactions with alicyclic amines, showing kinetic behavior that can be studied to understand their reactivity. For example, reactions involving 3-methoxyphenyl and 4-nitrophenyl thionocarbonates with secondary alicyclic amines have been analyzed to determine rate coefficients and reaction mechanisms, providing insights into their chemical properties (Castro et al., 2001).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, play a crucial role in understanding the behavior of these compounds under various conditions. The crystalline structure, determined through X-ray diffraction, reveals specific conformations and interactions, including hydrogen bonding and pi-stacking, which are fundamental for predicting the compound's stability and solubility (Ullah & Stoeckli-Evans, 2021).

Scientific Research Applications

1. Neurotransmitter Receptor Binding and Cognitive Enhancement

KA-672, structurally related to naturally occurring coumarins and a potential drug for enhancing cognitive functions, has been studied for its effects on neurotransmitter receptor binding in the mouse brain. The study revealed changes in various transmitter receptors, including cholinergic, noradrenergic, glutamatergic, GABAergic, and serotonergic subtypes. The results indicated that the cognition-enhancing effects of KA-672 might be due to this complex in vivo pharmacological profile, highlighting its potential as a cognitive enhancer (Reisner et al., 1999).

2. Pharmacokinetic Properties and Efficacy Prediction in Humans

GDC-0980, a potent and selective inhibitor of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin, was assessed for its absorption, disposition, and efficacy in human breast cancer xenograft models. The study characterized its absorption potential, plasma protein binding, and clearance, predicting that GDC-0980 has good absorption potential and low hepatic clearance. The predicted human pharmacokinetic profile suggested that it could be a clinically efficacious dose, supporting its clinical development (Salphati et al., 2012).

properties

IUPAC Name

4-[4-(4-methoxyphenyl)piperazin-1-yl]-1-methyl-3-nitroquinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4/c1-22-18-6-4-3-5-17(18)19(20(21(22)26)25(27)28)24-13-11-23(12-14-24)15-7-9-16(29-2)10-8-15/h3-10H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAWZTVJQAZWAMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])N3CCN(CC3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.